3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
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Overview
Description
3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation is its low solubility in water, which may require the use of organic solvents.
Future Directions
There are several future directions for research on 3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One possible direction is to investigate its potential as a treatment for certain types of cancer. Another direction is to explore its use as a diagnostic tool for viral infections. Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 4-methylbenzoyl chloride with 2-amino-N-(tetrahydro-2-furanylmethyl)benzamide in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to have potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. It has also been investigated for its potential use as a diagnostic tool for certain diseases.
properties
Product Name |
3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide |
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Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[(4-methylbenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-9-15(10-8-14)20(24)22-17-5-2-4-16(12-17)19(23)21-13-18-6-3-11-25-18/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
RMRUUZFRBHLMPP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.